REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.Br[CH2:13][CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[CH2:15]([O:11][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[C:8](=[O:10])[CH3:9])[CH:14]=[CH2:13] |f:2.3.4|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)O
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred at rt for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The solid was rinsed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under high vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40 mmol | |
AMOUNT: MASS | 7.92 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |